(2,2-Difluorocyclohexyl)benzene
Description
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVHJNSTZPHZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672314 | |
| Record name | (2,2-Difluorocyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-11-1 | |
| Record name | (2,2-Difluorocyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deoxofluorination of Cyclohexanone Derivatives
The most direct route involves converting a ketone precursor to a geminal difluoride using deoxofluorinating agents. For example, 2-cyclohexanone can be treated with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to yield 2,2-difluorocyclohexane .
Reaction Conditions :
-
Deoxo-Fluor (2.2 equiv.) in dichloromethane at −78°C, warmed to room temperature over 12 hours.
-
Yield : 68–72% after column chromatography (cyclohexane/ethyl acetate, 9:1) .
Mechanistic Insight :
The ketone oxygen is replaced by two fluorine atoms via a two-step process: (1) nucleophilic attack by the fluorinating agent, forming a tetrahedral intermediate, and (2) elimination of byproducts to generate the difluoride .
Characterization :
Palladium-Catalyzed Cross-Coupling of Cyclohexyl Halides
A Suzuki-Miyaura coupling strategy enables the attachment of a pre-fluorinated cyclohexyl fragment to a benzene ring. For instance, 2,2-difluorocyclohexyl bromide reacts with phenylboronic acid in the presence of Pd(OAc)₂ and Xantphos .
Reaction Conditions :
Substrate Scope :
-
Aryl bromides with electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance coupling efficiency .
-
Steric hindrance at the cyclohexyl bromide’s β-position reduces yields by 15–20% .
Nucleophilic Fluorination of Cyclohexyl Sulfonates
A two-step protocol involves converting 2-cyclohexanol to a sulfonate ester, followed by fluoride displacement. For example:
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Sulfonation : Treat 2-cyclohexanol with trifluoromethanesulfonic anhydride to form 2-cyclohexyl triflate .
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Fluorination : React with tetrabutylammonium fluoride (TBAF) in THF at 0°C .
Yield :
Limitations :
-
Competing elimination reactions produce cyclohexene derivatives, reducing overall efficiency by ~25% .
Hydrogenation of Difluorinated Biphenyls
Catalytic hydrogenation of 2,2′-difluorobiphenyl over Raney Nickel at 100–120°C yields (2,2-difluorocyclohexyl)benzene.
Reaction Conditions :
Side Products :
Radical Fluorination Using Selectfluor
A photoredox-catalyzed method introduces fluorines via C–H activation. Irradiating cyclohexylbenzene with Selectfluor and Ir(ppy)₃ under blue LED light achieves 2,2-difluorination .
Optimized Conditions :
-
Selectfluor (3.0 equiv.), Ir(ppy)₃ (2 mol%), CH₃CN/H₂O (4:1), 24 hours.
Mechanism :
The iridium catalyst generates a cyclohexyl radical, which abstracts a fluorine atom from Selectfluor, leading to difluorination .
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Deoxofluorination | 68–72% | High | Moderate | >98% |
| Suzuki Coupling | 83–90% | Very High | Low | >99% |
| Sulfonate Fluorination | 63% | Moderate | High | 95% |
| Hydrogenation | 78% | Low | High | 90% |
| Radical Fluorination | 55% | Moderate | Low | 85% |
Chemical Reactions Analysis
General Chemical Reactions of Benzene
Benzene is known for undergoing various electrophilic aromatic substitution reactions, which include:
-
Halogenation : Chlorination and bromination involve the replacement of a hydrogen atom on the benzene ring with a halogen atom (Cl or Br) in the presence of a catalyst like iron(III) chloride or bromide .
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Nitration : This involves the introduction of a nitro group (-NO2) onto the benzene ring using nitric acid and sulfuric acid as catalysts .
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Sulfonation : Benzene reacts with fuming sulfuric acid to form benzenesulfonic acid, a reversible reaction .
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Friedel-Crafts Alkylation and Acylation : These reactions involve the introduction of alkyl or acyl groups onto the benzene ring, facilitated by a Lewis acid catalyst like aluminum chloride .
Potential Chemical Reactions of (2,2-Difluorocyclohexyl)benzene
Given the structure of this compound, potential chemical reactions might include:
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Electrophilic Aromatic Substitution : The benzene ring could undergo typical electrophilic substitution reactions, though the presence of the difluorocyclohexyl group might influence the reactivity and product distribution.
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Fluorine Chemistry : The difluorocyclohexyl group could participate in reactions involving fluorine, such as nucleophilic substitution or elimination reactions under specific conditions.
Table: General Reactions of Benzene
| Reaction | Reagent | Catalyst | Product |
|---|---|---|---|
| Halogenation | X2 (X=Cl, Br) | FeX3 | ArCl, ArBr |
| Nitration | HNO3 | H2SO4 | ArNO2 |
| Sulfonation | H2SO4 or H2S2O7 | None | ArSO3H |
| Friedel-Crafts Alkylation | RX, ArCH2X | AlCl3 | Ar-R, Ar-CH2Ar |
| Friedel-Crafts Acylation | RCOCl | AlCl3 | Ar-COR |
Scientific Research Applications
Chemistry and Material Science
(2,2-Difluorocyclohexyl)benzene serves as a versatile building block in the synthesis of complex fluorinated compounds. Its unique electronic properties make it suitable for developing new materials with specific functionalities.
| Application Area | Description |
|---|---|
| Fluorinated Polymers | Used in the production of specialty polymers that exhibit enhanced thermal and chemical stability. |
| Liquid Crystals | Investigated for use in liquid crystal displays due to its unique phase behavior. |
| Organic Electronics | Explored as a component in organic photovoltaic cells and light-emitting diodes (OLEDs). |
Biological Applications
Research into the biological activity of this compound has revealed potential therapeutic applications:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, analogues have shown selective cytotoxicity towards breast cancer cell lines by targeting specific signaling pathways. Case Study : A study demonstrated that compounds related to this compound inhibited STAT3 activation in MDA-MB-231 cells, leading to reduced cell viability at concentrations around 10 μM.
- Enzyme Inhibition : The compound has been identified as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer treatment.
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Cancer Cell Inhibition | Targets aberrant signaling pathways | IC50 values in low micromolar range against various cancer cell lines |
| Enzyme Inhibition | Inhibits ACC deaminase | Potential applications in both human health and agricultural biotechnology |
Structure-Activity Relationship (SAR)
The presence of fluorine atoms significantly influences the biological activity and chemical reactivity of this compound. The structural modifications can enhance lipophilicity and metabolic stability.
| Compound | Structure | Activity |
|---|---|---|
| This compound | Structure | Inhibits cancer cell growth |
| Analogue A | Structure | Selective STAT3 inhibitor |
| Analogue B | Structure | ACC deaminase inhibitor |
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electronegativity and chemical reactivity, allowing it to act as an irreversible inhibitor of certain enzymes . This property is particularly useful in drug discovery, where the compound can be designed to target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Table 2: Molecular Properties of Selected Compounds
*logP values estimated using fragment-based methods.
Biological Activity
(2,2-Difluorocyclohexyl)benzene (DFCHB) is an organic compound characterized by a cyclohexane ring with two fluorine atoms at the 2-position and a phenyl group attached. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of DFCHB, including its mechanisms of action, pharmacokinetics, and potential applications in drug discovery.
DFCHB has a molecular formula of C12H12F2 and exhibits enhanced lipophilicity and metabolic stability due to the presence of fluorine atoms. These properties are critical in influencing its interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H12F2 |
| Lipophilicity | Enhanced due to fluorine substitution |
| Stability | Increased metabolic stability |
The mechanism of action for DFCHB involves its interaction with specific molecular targets, primarily through enzyme inhibition. The fluorine atoms enhance the compound's electronegativity, allowing it to act as an irreversible inhibitor for certain enzymes. This characteristic is particularly relevant in drug design, where targeting specific pathways can lead to therapeutic benefits.
Enzyme Inhibition
- Target Enzymes : DFCHB is investigated for its potential to inhibit enzymes involved in various metabolic pathways.
- Irreversible Inhibition : The presence of fluorine enhances the binding affinity to target enzymes.
Biological Activity Studies
Research into the biological activity of DFCHB has revealed several promising findings:
- Drug Discovery : DFCHB is explored as a lead compound in drug development due to its unique structural features that may enhance interactions with biological targets.
- Potential Applications : Its applications include roles in developing new liquid crystals and specialty chemicals.
- Case Studies : Various studies have highlighted DFCHB's effectiveness in modulating biological responses, particularly in relation to ocular distribution and retention when administered in vivo .
Pharmacokinetics
Understanding the pharmacokinetic properties of DFCHB is crucial for evaluating its potential as a therapeutic agent. Key aspects include:
- Absorption : DFCHB shows favorable absorption characteristics due to its lipophilic nature.
- Distribution : Studies indicate significant ocular distribution when administered, which is essential for developing treatments for eye-related conditions .
- Metabolic Stability : The compound's stability against metabolic degradation enhances its potential therapeutic window.
Case Studies
Several case studies have investigated the biological effects of DFCHB:
- Ocular Distribution Study : Research demonstrated that DFCHB effectively reached ocular tissues, suggesting potential applications in treating eye diseases .
- Comparative Studies : When compared with similar compounds, DFCHB exhibited superior stability and interaction profiles, making it a candidate for further development.
Q & A
Q. What are the key synthetic routes for (2,2-Difluorocyclohexyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via fluorination of cyclohexane precursors or coupling reactions. For example, hydrogen chloride in 1,4-dioxane can facilitate amine functionalization in intermediates like 2-(2,2-difluorocyclohexyl)ethan-1-amine, with yields optimized by controlling stoichiometry (e.g., 1:1 molar ratios) and reaction time . Fluorination strategies often employ reagents like Selectfluor® or DAST to introduce difluoro groups, with solvent polarity and temperature (e.g., 0–25°C) critical for minimizing side reactions . LCMS and NMR are essential for purity validation.
Q. Why is fluorination at the cyclohexyl moiety strategically important in drug discovery?
- Methodological Answer : Fluorination enhances metabolic stability by blocking oxidation sites (e.g., cytochrome P450-mediated degradation) and improves pharmacokinetic properties. For instance, the 4,4-difluorocyclohexyl fragment in antiviral compounds reduced hERG channel binding (IC50 > 300 nM) while maintaining potency, likely due to reduced conformational flexibility and optimized hydrophobic interactions . Lipophilicity (logP) increases modestly, requiring careful balancing with solubility via co-solvents or formulation .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹⁹F NMR identifies fluorine positioning and ring conformation (e.g., axial vs. equatorial fluorines). For example, 4,4-difluorocyclohexyl groups show distinct splitting patterns in aromatic regions .
- HRMS : Validates molecular weight and fragmentation pathways (e.g., m/z 248.0 [M+H]+ in intermediates) .
- X-ray crystallography : Resolves binding modes in protein-ligand complexes (e.g., hydrophobic S4 subsite interactions in SARS-CoV-2 3CLpro inhibitors) .
Advanced Research Questions
Q. How do structural modifications of the difluorocyclohexyl group impact structure-activity relationships (SAR) in protease inhibitors?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Replacing difluorocyclohexyl with tetrafluoro or trifluoromethyl groups alters steric bulk and electronic effects. For example, 4,4-difluorocyclohexyl in PARP-1 inhibitor NMS-P118 improved selectivity (IC50 = 1.2 nM) over PARP-2 (>100-fold) by optimizing hydrophobic cleft interactions .
- Conformational analysis : Chair vs. boat cyclohexane conformers influence binding entropy. Molecular dynamics simulations or NOESY NMR can map preferred conformations .
Q. How should researchers address contradictory data on metabolic stability vs. lipophilicity in fluorinated analogs?
- Methodological Answer : Contradictions arise when fluorination increases lipophilicity (e.g., ΔlogP = +0.5) but unexpectedly improves metabolic stability. To resolve:
- Microsomal assays : Compare intrinsic clearance (e.g., human liver microsomes) across analogs.
- Metabolite ID : Use LC-HRMS to identify blocked oxidation sites (e.g., prevented hydroxylation at C3 of cyclohexane) .
- Computational modeling : Predict metabolic soft spots with software like StarDrop™ or Schrödinger’s ADMET Predictor .
Q. What are the structural determinants of this compound’s binding to hydrophobic protein pockets?
- Methodological Answer : Co-crystallization studies (e.g., with SARS-CoV-2 3CLpro) reveal:
- Hydrophobic complementarity : The difluorocyclohexyl group occupies the S4 subsite, with fluorine atoms forming weak C–F···H interactions.
- Fluorine gauche effect : Rigidifies the cyclohexane ring, reducing entropy penalties upon binding .
- Electron density maps : Validate positioning via X-ray data (e.g., PDB ID 7L0D) .
Q. How can researchers mitigate toxicity risks during handling and disposal of fluorinated intermediates?
- Methodological Answer :
- Lab handling : Use fume hoods, PPE (nitrile gloves, goggles), and avoid inhalation. Fluorinated compounds may release HF under acidic conditions; neutralize with calcium gluconate gel .
- Waste management : Segregate halogenated waste for incineration by licensed facilities. For example, 2-(2,2-difluorocyclohexyl)ethan-1-amine hydrochloride requires pH adjustment before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
